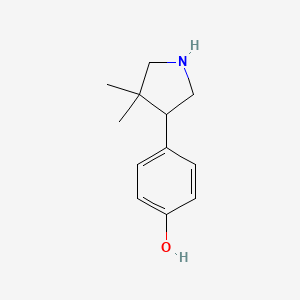![molecular formula C9H11ClN2O2S B13153962 4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)
4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a chloro group, a pyrrolidine ring, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde typically involves the reaction of a thiazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a chlorinating agent to introduce the chloro group into the thiazole ring, followed by the addition of the pyrrolidine ring through a nucleophilic substitution reaction. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a thiazole derivative without the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of thiazole derivatives without the chloro substituent.
Substitution: Formation of new derivatives with different substituents in place of the chloro group.
科学的研究の応用
4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the thiazole ring can participate in binding interactions with these targets, leading to changes in their activity or function. The hydroxymethyl group can also play a role in modulating the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-[3-(Hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde: Lacks the chloro substituent.
4-Chloro-2-[3-(methyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the chloro and hydroxymethyl groups, which can influence its reactivity and interactions with molecular targets
特性
分子式 |
C9H11ClN2O2S |
|---|---|
分子量 |
246.71 g/mol |
IUPAC名 |
4-chloro-2-[3-(hydroxymethyl)pyrrolidin-1-yl]-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H11ClN2O2S/c10-8-7(5-14)15-9(11-8)12-2-1-6(3-12)4-13/h5-6,13H,1-4H2 |
InChIキー |
YVVGGPMPQWLMIL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1CO)C2=NC(=C(S2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153884.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)

![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B13153899.png)


![7H-Benz[de]anthracen-7-ol](/img/structure/B13153921.png)
![6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)
![5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)

![(1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13153947.png)



